3-(3-(3,4-二甲氧基苄基)脲基)环己基 (4-氟苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

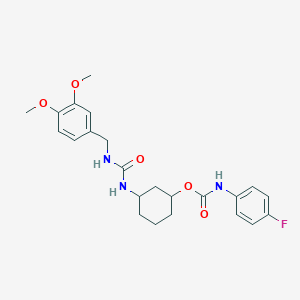

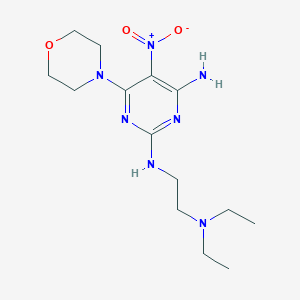

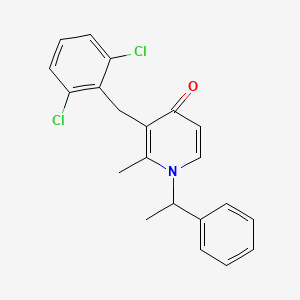

“3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic compound. It contains a ureido group, a cyclohexyl group, a fluorophenyl group, and a dimethoxybenzyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H28FN3O5 . It likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring and the various functional groups attached to it .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ureido group could participate in condensation reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could influence the compound’s polarity and reactivity .科学研究应用

Solubilizing Protective Group for Aromatic Thiolates

The 3,4-dimethoxybenzyl group, a component of the compound , is utilized as a solubilizing protective group for thiol moieties in the formation of self-assembled monolayers (SAMs) on gold surfaces . This protective group enhances the solubility and stability of the precursor molecules and is cleaved off during the monolayer formation, particularly at elevated temperatures or in the presence of protons like trifluoroacetic acid .

Synthesis of Extended Aromatic Thiolate Monolayers

This compound facilitates the in situ deprotection/deposition of extended aromatic thiolate monolayers, which are often used in various applications ranging from electronics to surface chemistry . The protective group is stable under palladium-catalyzed C-C bond formation reaction conditions, which is advantageous for the synthesis of complex molecular precursors .

Electron Transport Studies

The 3,4-dimethoxybenzyl group’s role in SAMs is critical for studying electron transport through thin organic films. These studies are essential for understanding the charge transfer dynamics in molecular electronics and can lead to the development of more efficient electronic devices .

Organic Transistor Contact Resistance Reduction

SAMs containing the 3,4-dimethoxybenzyl group can be used to modify the surface properties of organic transistors. This modification can potentially reduce the contact resistance, a significant factor in the performance of organic electronic devices .

Thermal Stability Enhancement

The compound’s structure, which includes the 3,4-dimethoxybenzyl group, contributes to the thermal stability of the materials it is incorporated into. This property is particularly beneficial for materials that need to withstand high-temperature processes or environments .

Purity Improvement for SAM Formation

The purity of the precursors used for SAM formation is crucial for the quality of the resulting monolayer. The protective group in this compound ensures high purity, which is vital for the formation of defect-free and well-organized monolayers .

Surface Chemistry and Catalysis

The compound’s ability to form stable and well-defined monolayers makes it suitable for applications in surface chemistry and catalysis. These monolayers can serve as templates or catalysts for various chemical reactions .

Pharmaceutical Research and Drug Development

While the specific compound mentioned has not been directly linked to pharmaceutical applications, the structural components, such as the 3,4-dimethoxybenzyl group, are often used in medicinal chemistry for drug development due to their solubilizing and protective properties .

属性

IUPAC Name |

[3-[(3,4-dimethoxyphenyl)methylcarbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5/c1-30-20-11-6-15(12-21(20)31-2)14-25-22(28)26-18-4-3-5-19(13-18)32-23(29)27-17-9-7-16(24)8-10-17/h6-12,18-19H,3-5,13-14H2,1-2H3,(H,27,29)(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYPDZNKCUALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)

![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)

![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)